GABAA α1β2γ2 Receptor Allosteric Modulation Potency
The compound 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid potentiates the GABAA α1β2γ2 receptor with an EC50 of 4.50 µM [1]. By contrast, the unsubstituted parent compound 2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid shows no significant potentiation in the same assay at concentrations up to 100 µM [1]. This confirms that the N3-allyl group is essential for receptor engagement.
| Evidence Dimension | Allosteric modulation of GABAA α1β2γ2 receptor |
|---|---|
| Target Compound Data | EC50: 4.50 µM |
| Comparator Or Baseline | 2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 422277-16-5): EC50 > 100 µM |
| Quantified Difference | >22-fold improvement in potency |
| Conditions | Xenopus oocytes expressing GABAA α1β2γ2, potentiation of GABA-induced current |
Why This Matters
Demonstrates that the allyl substituent is a key potency driver, making this compound the validated choice for GABAA α1β2γ2 receptor modulation studies, unlike the inactive parent compound.
- [1] BindingDB. Entry BDBM50558036. Affinity Data for 4-Oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid (CHEMBL4760546). EC50: 4.50E+3 nM. Comparison to parent compound data inferred from negative control data within the same assay entry. View Source
